molecular formula C23H20N4OS2 B2901254 7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1240909-30-1

7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one

Cat. No. B2901254
M. Wt: 432.56
InChI Key: YBETZRDRSBIVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis1. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives1. The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents1.



Molecular Structure Analysis

The molecular structure of thiophene derivatives and pyrimidines is complex and can vary widely depending on the specific compound. The structure of the compound you mentioned would include a thiophene ring, a pyrimidine ring, and a spirocyclic structure. However, without specific information on this compound, it’s difficult to provide a detailed analysis.



Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives and pyrimidines can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out. Some general reactions include condensation reactions, as mentioned above, as well as various types of coupling reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives and pyrimidines can vary widely depending on the specific compound. Some general properties of thiophene derivatives include high crystallinity and excellent thermal stability3.


Safety And Hazards

The safety and hazards associated with thiophene derivatives and pyrimidines can vary widely depending on the specific compound. Some thiophene derivatives have been shown to have various pharmacological properties, suggesting that they could have potential therapeutic uses1. However, without specific information on the compound you mentioned, it’s difficult to provide a detailed analysis of its safety and hazards.


Future Directions

The future directions for research on thiophene derivatives and pyrimidines are likely to involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on these compounds1.


Please note that this is a general analysis based on the classes of compounds that “7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one” belongs to, and not a specific analysis of this compound. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

7-(5-phenyl-2-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS2/c28-18-13-23(26-18)8-10-27(11-9-23)21-19-16(15-5-2-1-3-6-15)14-30-22(19)25-20(24-21)17-7-4-12-29-17/h1-7,12,14H,8-11,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBETZRDRSBIVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)C3=C4C(=CSC4=NC(=N3)C5=CC=CS5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.